molecular formula C27H44ClN3O4 B1574194 Taltobulin hydrochloride

Taltobulin hydrochloride

カタログ番号 B1574194
分子量: 510.11
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Taltobulin hydrochloride is an analogue of Hemiasterlin;  potent tubulin inhibitor;  ADCs cytotoxin. in vitro: HTI-286 significantly inhibits proliferation of all three hepatic tumor cell lines (mean IC50 = 2 nmol/L +/- 1 nmol/L). Interestingly, no decrease in viable primary human hepatocytes (PHH) was detected under HTI-286 exposure. In all cell lines tested, HTI-286 is a potent inhibitor of proliferation and induced marked increases in apoptosis. Despite similar transcriptomic changes regarding cell death and cell cycle regulating genes after exposure to HTI-286 or docetaxel, array analysis revealed distinct molecular signatures for both compounds. in vivo: Intravenous administration of HTI-286 significantly inhibits tumor growth in vivo (rat allograft model) . HTI-286 significantly inhibits growth of PC-3 and LNCaP xenografts and retained potency in PC-3dR tumors. Simultaneous castration plus HTI-286 therapy is superior to sequential treatment in the LNCaP model.

科学的研究の応用

Inhibition of Hepatic Tumor Cell Proliferation

Taltobulin hydrochloride (HTI-286), a synthetic analogue of natural hemiasterlin derived from marine sponges, has demonstrated significant inhibition of hepatic tumor cell proliferation both in vitro and in vivo. Studies have shown that HTI-286 significantly inhibited the proliferation of various hepatic tumor cell lines without decreasing the viability of primary human hepatocytes. Its effectiveness extends to in vivo applications, as evidenced by its ability to inhibit tumor growth in a rat allograft model, suggesting potential as a treatment for liver malignancies (Vashist et al., 2006).

Antimitotic and Antineoplastic Activities

Taltobulin disrupts cytoskeleton formation by binding tubulin similarly to colchicine and inhibiting tubulin polymerization. This disruption leads to cell cycle arrest in the G2/M phase, blockage of cell division, and apoptosis. The antimitotic and antineoplastic activities of taltobulin offer promising avenues for cancer therapy, particularly in disrupting microtubule dynamics within cancer cells (Definitions, 2020).

Novel Antimicrotubule Agent

Taltobulin, as a novel antimitotic agent, disrupts the polymerization of tubulin, leading to microtubule destabilization, mitotic arrest, and apoptosis in cancer cells. It shows a lower interaction with the multidrug resistance protein (P-glycoprotein) compared to existing antimicrotubule drugs, making it effective against human tumor xenografts resistant to other treatments like paclitaxel and vincristine (Ayral-Kaloustian & Zask, 2005).

Targeted Cancer Therapeutics

Taltobulin's synthetic route has been improved, enabling its use in antibody-drug conjugates (ADCs). These novel ADCs, utilizing taltobulin as a cytotoxic payload, have shown sub-nanomolar cytotoxicity against HER2-expressing cancer cells while being inactive against antigen-negative cells. This development opens up possibilities for targeted therapeutics in cancer treatment, leveraging the potent cytotoxicity of taltobulin (Charoenpattarapreeda et al., 2020).

特性

製品名

Taltobulin hydrochloride

分子式

C27H44ClN3O4

分子量

510.11

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。